molecular formula C25H31NO5 B3099574 (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354485-42-9

(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylic acid

Cat. No.: B3099574
CAS No.: 1354485-42-9
M. Wt: 425.5 g/mol
InChI Key: JIEIUPKKJXVEFA-SFTDATJTSA-N
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Description

This compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms. It also contains a phenoxy group and a tert-butoxycarbonyl group .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name. The “(2S,4S)” indicates the stereochemistry of the pyrrolidine ring, suggesting that it has two chiral centers at the 2nd and 4th positions .


Chemical Reactions Analysis

As a pyrrolidine derivative, this compound might undergo reactions typical for this class of compounds, such as ring-opening reactions or reactions at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the tert-butoxycarbonyl group might increase its lipophilicity .

Scientific Research Applications

Asymmetric Hydrogenations

  • The compound has been applied in asymmetric hydrogenations. For instance, the preparation of (2S,4S)-MOD-BPPM, a derivative of this compound, has been effective in asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives (Takahashi & Achiwa, 1989).

Synthesis of Functionalized Compounds

  • It has been used in the synthesis of various functionalized compounds. A notable example is the creation of new 2-pyridylethylphosphinates, which contain fragments of bulky phenol along with hydroxymethyl groups and pyridine fragments, showcasing its versatility in complex chemical syntheses (Prishchenko et al., 2008).

Polymer Synthesis

  • This chemical has been instrumental in synthesizing new types of polymers. An example is its role in the synthesis of ortho-linked polyamides derived from a bis(ether-carboxylic acid) or a bis(ether amine) based on 4-tert-butylcatechol (Hsiao, Yang, & Chen, 2000).

Catalysis in Organic Reactions

  • It has been used in catalyzing organic reactions, such as in the asymmetric hydroformylation of olefins using platinum complexes of chiral ligands derived from this compound (Stille et al., 1991).

Divergent Synthesis

  • The compound has facilitated divergent synthesis processes in organic chemistry, demonstrating its role in the creation of various organic structures like pyridazines, pyrrolidin-1-yl-but-3-enoic acid ethyl ester, and amino-pyrroles (Rossi et al., 2007).

Synthesis of Organic Molecules and Complexes

  • It has been involved in the synthesis and study of organic molecules and complexes, such as Schiff and Mannich bases, further contributing to our understanding of molecular interactions and structures (Orio et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(2-phenylpropan-2-yl)phenoxy]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5/c1-24(2,3)31-23(29)26-16-20(15-21(26)22(27)28)30-19-13-11-18(12-14-19)25(4,5)17-9-7-6-8-10-17/h6-14,20-21H,15-16H2,1-5H3,(H,27,28)/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEIUPKKJXVEFA-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1-methyl-1-phenylethyl)phenoxy]-2-pyrrolidinecarboxylic acid

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